REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N+:7]([C:10]1[CH:21]=[CH:20][C:13]([CH2:14][CH:15]([C:17](O)=[O:18])[NH2:16])=[CH:12][CH:11]=1)([O-:9])=[O:8].O.[OH-].[Na+]>O1CCCC1>[NH2:16][CH:15]([CH2:14][C:13]1[CH:20]=[CH:21][C:10]([N+:7]([O-:9])=[O:8])=[CH:11][CH:12]=1)[CH2:17][OH:18] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC(N)C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 516 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N+:7]([C:10]1[CH:21]=[CH:20][C:13]([CH2:14][CH:15]([C:17](O)=[O:18])[NH2:16])=[CH:12][CH:11]=1)([O-:9])=[O:8].O.[OH-].[Na+]>O1CCCC1>[NH2:16][CH:15]([CH2:14][C:13]1[CH:20]=[CH:21][C:10]([N+:7]([O-:9])=[O:8])=[CH:11][CH:12]=1)[CH2:17][OH:18] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC(N)C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 516 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |